molecular formula C17H18FN3OS B2518214 2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone CAS No. 2034509-28-7

2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone

Katalognummer: B2518214
CAS-Nummer: 2034509-28-7
Molekulargewicht: 331.41
InChI-Schlüssel: BLXSKDKSQAWMFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is a potent and selective cell-permeable inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and neuronal function. Its primary research value lies in the investigation of tauopathies and neurodegenerative diseases like Alzheimer's , as GSK-3β is a key kinase responsible for the hyperphosphorylation of tau protein, which leads to neurofibrillary tangle formation. By selectively inhibiting GSK-3β, this compound enables researchers to probe the pathological mechanisms underlying tau hyperphosphorylation and assess the potential therapeutic benefits of GSK-3β suppression in preclinical models. Beyond neurodegeneration, this inhibitor is a critical pharmacological tool for studying other GSK-3β-mediated processes, including Wnt/β-catenin signaling pathway regulation , circadian rhythm control, and inflammatory responses. Its application extends to models of bipolar disorder and mood regulation , where GSK-3β activity has been implicated, offering a means to explore new therapeutic avenues for psychiatric conditions.

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS/c18-12-4-6-13(7-5-12)23-11-17(22)20-8-9-21-16(10-20)14-2-1-3-15(14)19-21/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXSKDKSQAWMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN3OSC_{17}H_{16}FN_3OS, with a molecular weight of approximately 329.4 g/mol. The structure features a 4-fluorophenyl thioether moiety and a cyclopenta[3,4]pyrazolo framework, which contributes to its unique biological properties.

Biological Activity Overview

Research has indicated that compounds similar to 2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone exhibit a range of biological activities including:

  • Antidepressant Effects : Compounds in this class have shown potential in modulating neurotransmitter systems associated with mood regulation.
  • CNS Activity : Some derivatives have demonstrated both central nervous system (CNS) stimulation and depression effects in pharmacological evaluations.
  • GABA-A Receptor Modulation : Similar structures have been identified as positive allosteric modulators of GABA-A receptors, which are crucial in anxiety and seizure disorders.

Antidepressant Activity

A study examining various derivatives revealed that compounds with the 4-fluorophenyl group exhibited significant antidepressant properties. The pharmacological evaluation indicated that these compounds could effectively antagonize tetrabenazine-induced symptoms in animal models. For instance, the 4-fluoro derivative was noted for its ability to antagonize pentylenetetrazol-induced tonic convulsions at doses comparable to those used for antidepressant effects .

CNS Stimulation and Depression

In an investigation of a series of tetrahydropyrimidine derivatives, it was found that some compounds induced CNS stimulation while others caused depression. The dual activity observed in certain compounds suggests a complex interaction with neurotransmitter systems . The ability to elicit both effects may provide therapeutic avenues for treating mood disorders.

GABA-A Receptor Modulation

Research has highlighted the role of similar compounds as positive allosteric modulators of GABA-A receptors. These interactions enhance the receptor's response to its natural ligand (GABA), potentially leading to anxiolytic effects. Molecular docking studies have provided insights into the structural features necessary for effective binding and modulation .

Case Studies

StudyFindings
Pharmacological Evaluation in Mice Demonstrated significant antidepressant activity with effective doses reported at 50 mg/kg for various derivatives .
GABA-A Receptor Studies Identified several derivatives as potent PAMs with enhanced metabolic stability compared to traditional ligands .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s pharmacological profile can be inferred by comparing its core and substituents to structurally related molecules:

Compound Name Core Structure Key Substituents Biological Activity/Properties References
Target Compound Cyclopenta-pyrazolo-pyrazine 4-Fluorophenylthio Potential kinase inhibition (inferred)
1-(3,4,8,9-Tetrahydro-1H-cyclopenta[...]yl)-2-(m-tolyl)ethanone Cyclopenta-pyrazolo-pyrazine m-Tolyl Unknown (structural analog)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol... Triazole 2,4-Difluorophenyl, sulfonyl Antifungal/antibacterial (inferred)
Example 62 (Pyrazolo[3,4-d]pyrimidine) Pyrazolo-pyrimidine Fluorophenyl, thiophene Anticancer (preclinical)
MK47 (Arylpiperazine) Piperazine Trifluoromethylphenyl CNS modulation (e.g., serotonin receptors)

Key Observations:

Core Structure Impact :

  • The cyclopenta-pyrazolo-pyrazine core (target compound) is structurally distinct from triazoles and pyrazolo-pyrimidines , which are associated with antimicrobial and anticancer activities, respectively. Pyrazolo-pyrazines are less explored but may offer unique binding modes in kinase targets due to their fused bicyclic system.
  • Piperazine derivatives (e.g., MK47) often target neurotransmitter receptors, whereas the target compound’s core may favor enzyme inhibition .

Substituent Effects :

  • The 4-fluorophenylthio group in the target compound contrasts with the m-tolyl substituent in its closest analog . Fluorination typically enhances metabolic stability and electronegativity, while the thioether linkage may improve redox activity or hydrogen bonding.
  • Compared to trifluoromethylphenyl (MK47) and 2,4-difluorophenyl groups , the target’s substituent balances lipophilicity and electronic effects without excessive steric bulk.

Synthetic Flexibility :

  • The target compound’s synthesis may adopt strategies from triazole-based systems (e.g., halogen displacement ) or pyrazolo-pyrimidine couplings (e.g., Suzuki-Miyaura reactions ).

Research Findings and Implications

While direct bioactivity data for the target compound are unavailable, insights from analogs suggest:

  • Kinase Inhibition Potential: Pyrazolo-pyrazine cores are found in kinase inhibitors (e.g., JAK/STAT pathways), and the fluorophenylthio group could enhance target affinity .
  • Antimicrobial Activity : Fluorinated thioethers in triazole derivatives exhibit antifungal properties , suggesting the target may share similar applications.
  • Metabolic Stability: Fluorine and sulfur atoms may improve pharmacokinetics compared to non-halogenated analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.